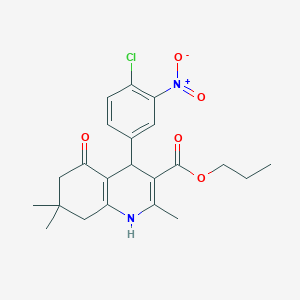![molecular formula C21H16ClN3O5 B5139646 2-CHLORO-N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-4-NITROBENZAMIDE](/img/structure/B5139646.png)
2-CHLORO-N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-4-NITROBENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CHLORO-N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-4-NITROBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxyanilino group, and a nitrobenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-4-NITROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under controlled conditions, typically at room temperature, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-CHLORO-N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of 2-chloro-N-{2-[(4-methoxyanilino)carbonyl]phenyl}-4-aminobenzamide.
Oxidation: Formation of corresponding aldehydes or acids.
Wissenschaftliche Forschungsanwendungen
2-CHLORO-N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-4-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-CHLORO-N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound’s
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5/c1-30-15-9-6-13(7-10-15)23-21(27)17-4-2-3-5-19(17)24-20(26)16-11-8-14(25(28)29)12-18(16)22/h2-12H,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMASMMUKCORIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-3-morpholin-4-ylpropan-1-amine](/img/structure/B5139563.png)
![N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B5139582.png)
![N-(2-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139594.png)
![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5139600.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5139611.png)
![(5E)-1-benzyl-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5139621.png)
![3-butyl-2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5139628.png)
![N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139633.png)

![(3,5-dimethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5139651.png)

![1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5139659.png)
![3,4-DIMETHYL 2-(4-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3,4-DICARBOXYLATE](/img/structure/B5139661.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)
